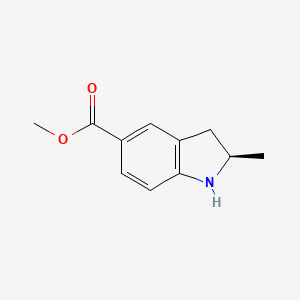

Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate

Description

Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Properties

IUPAC Name |

methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-5-9-6-8(11(13)14-2)3-4-10(9)12-7/h3-4,6-7,12H,5H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZHNGYHNZKLBW-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(N1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate, often involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or at the carboxylate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated indole derivatives.

Scientific Research Applications

Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications . The compound’s effects are mediated through binding to active sites on enzymes or receptors, leading to alterations in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate

- Ethyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate

- Methyl (2R)-2-ethyl-2,3-dihydro-1H-indole-5-carboxylate

Uniqueness

Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs . Its (2R) configuration and methyl ester group play crucial roles in its interaction with biological targets and its overall pharmacokinetic properties .

Biological Activity

Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Indole Ring : The indole framework is constructed through cyclization reactions involving appropriate precursors.

- Carboxylation : The methyl ester group is introduced via esterification methods.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

The compound can be synthesized as part of a broader effort to develop 2,3-dihydroindole derivatives that exhibit neuroprotective and antioxidant properties .

Pharmacological Properties

This compound has been studied for various biological activities:

- Neuroprotective Effects : Research indicates that derivatives of 2,3-dihydroindoles can protect neuronal cells from oxidative stress and apoptosis. These compounds may act by modulating pathways associated with neurodegenerative diseases .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are vital in combating oxidative stress-related diseases. This activity is often assessed using DPPH radical scavenging assays and other in vitro methods .

- Melatonin Receptor Modulation : Some studies suggest that related compounds may interact with melatonin receptors (MT1 and MT2), potentially influencing sleep regulation and circadian rhythms .

Case Studies

- In Vitro Studies : In laboratory settings, this compound demonstrated the ability to reduce cell death in neuronal cell lines exposed to oxidative agents. The compound's mechanism involves the upregulation of antioxidant enzymes .

- Animal Models : Animal studies have shown that administration of this compound can improve cognitive functions in models of Alzheimer's disease by reducing amyloid plaque formation and enhancing synaptic plasticity .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

| Study | Year | Findings |

|---|---|---|

| Zhang et al. | 2023 | Demonstrated neuroprotective effects in vitro against oxidative stress. |

| Smith et al. | 2024 | Showed improvement in cognitive function in Alzheimer's models. |

| Lee et al. | 2024 | Investigated antioxidant properties using DPPH assay with significant results. |

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate?

Methodological Answer:

The compound is typically synthesized via Fischer indole synthesis or condensation reactions involving substituted indole precursors. For example, 3-formyl-1H-indole-2-carboxylate derivatives can react with aminothiazolones under reflux in acetic acid to form structurally similar indole derivatives . Key steps include:

- Condensation: Use of sodium acetate as a base to facilitate Schiff base formation.

- Recrystallization: Purification via DMF/acetic acid mixtures to isolate crystalline products .

- Stereochemical Control: Chiral auxiliaries or asymmetric catalysis may be required to achieve the (2R)-configuration .

Advanced: How can SHELXL refinement parameters be optimized for resolving structural ambiguities in crystallographic studies of this compound?

Methodological Answer:

SHELXL refinement should prioritize:

- High-Resolution Data: Use data with resolution <1.0 Å to model hydrogen atoms and anisotropic displacement parameters accurately .

- Twinning Analysis: Employ the TWIN and BASF commands if crystal twinning is suspected, as dihydroindole derivatives may form non-merohedral twins .

- Chiral Restraints: Apply CHIV restraints to maintain the (2R)-configuration during refinement, preventing inversion artifacts .

- Validation Tools: Use PLATON (e.g., ADDSYM ) to check for missed symmetry or solvent-accessible voids .

Basic: What spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- NMR: - and -NMR to verify the dihydroindole ring (e.g., absence of aromatic protons at C2-C3) and methyl ester integration .

- X-ray Diffraction: Single-crystal XRD for absolute stereochemical assignment, especially for the (2R)-configuration .

- Polarimetry: Measure optical rotation ([α]) to confirm enantiomeric purity, comparing against literature values for related indole esters .

Advanced: How can low yields in Fischer indole synthesis of this compound be addressed?

Methodological Answer:

Low yields often arise from:

- Side Reactions: Competing polymerization of indole intermediates. Mitigate by using low-temperature stepwise addition of reagents .

- Acid Catalysis: Optimize acetic acid concentration (e.g., 10-20% v/v) to balance cyclization and side-product formation .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 5 h) to minimize decomposition .

Basic: What recrystallization protocols are effective for purifying this compound?

Methodological Answer:

- Solvent Pair: Use ethyl acetate/hexane (1:3) for gradual crystallization, avoiding polar aprotic solvents that may trap impurities .

- Gradient Cooling: Cool from reflux to 4°C over 12 hours to enhance crystal size and purity .

- Activated Charcoal: Add 1-2% w/v during hot filtration to remove colored byproducts .

Advanced: How does the dihydroindole core influence reactivity compared to fully aromatic indoles?

Methodological Answer:

The saturated C2-C3 bond in the dihydroindole core:

- Reduces Aromaticity: Lowers susceptibility to electrophilic substitution (e.g., nitration), favoring alkylation or oxidation at the methyl group .

- Enhances Conformational Flexibility: Facilitates stereoselective functionalization but complicates crystallinity; use molecular sieves during crystallization to stabilize conformers .

- Alters Redox Properties: The dihydro moiety increases susceptibility to dehydrogenation under acidic conditions, requiring inert atmospheres during reactions .

Basic: What solvents are optimal for X-ray diffraction studies of this compound?

Methodological Answer:

- Slow Evaporation: Use dichloromethane/ethanol (1:1) for cubic crystal growth .

- Avoid Water: Hygroscopic solvents (e.g., DMSO) can introduce disorder; prefer anhydrous toluene or chloroform .

- Cryoprotection: For low-temperature data collection, soak crystals in Paratone-N oil to prevent ice formation .

Advanced: How can enantiomeric excess (ee) be maximized in asymmetric synthesis of the (2R)-isomer?

Methodological Answer:

- Chiral Catalysts: Use (S)-proline-derived organocatalysts (e.g., 20 mol%) to induce >90% ee via hydrogen-bond-directed cyclization .

- Kinetic Resolution: Employ lipases (e.g., CAL-B) to hydrolyze the undesired (2S)-ester, achieving ee >99% after recrystallization .

- Circular Dichroism (CD): Monitor ee during synthesis by correlating CD ellipticity at 250 nm with enantiomer ratios .

Basic: What are the melting points of structurally related indole carboxylates, and how do substituents affect thermal stability?

Methodological Answer:

- Methyl Indole-5-carboxylate: mp 208–210°C .

- Ethyl 4-Chloro Derivatives: mp 232–234°C due to halogen-induced lattice stabilization .

- Trifluoromethyl Analogs: Lower mp (e.g., 183–185°C) due to reduced crystallinity from bulky CF groups .

Advanced: How can QSAR models predict the biological activity of this compound derivatives?

Methodological Answer:

- Descriptor Selection: Include steric (e.g., molar refractivity), electronic (Hammett σ), and lipophilic (logP) parameters .

- Docking Studies: Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), focusing on the ester carbonyl’s hydrogen-bonding potential .

- Validation: Compare predicted IC values with in vitro assays (e.g., enzyme inhibition) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.